Nitric acid;2-(2-nitrophenyl)guanidine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
70973-05-6 |
|---|---|
Molecular Formula |
C7H9N5O5 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
nitric acid;2-(2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-3-1-2-4-6(5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |
InChI Key |
LHKBURXKWCPYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Strategic Synthetic Methodologies for the Formation of Nitric Acid; 2 2 Nitrophenyl Guanidine
Foundational Synthetic Routes to 2-(2-nitrophenyl)guanidine Precursors
The principal precursor for the synthesis of 2-(2-nitrophenyl)guanidine is 2-nitroaniline (B44862). This foundational starting material is a common commodity chemical, typically produced on an industrial scale through the electrophilic nitration of aniline (B41778) or its derivatives. In the context of synthesizing the target compound, 2-nitroaniline provides the essential nitrophenyl scaffold onto which the guanidine (B92328) functional group is subsequently installed. Substituted 2-nitrophenylguanidines are valuable starting materials for the preparation of various heterocyclic compounds, including 3-amino-1,2,4-benzotriazine derivatives, which have applications as bacteriostats, antimalarials, and fungicides. researchgate.net
Targeted Guanidinylation Approaches for 2-(2-nitrophenyl)guanidine Synthesis
Guanidinylation, the process of adding a guanidine group to a molecule, is the key transformation in the synthesis of 2-(2-nitrophenyl)guanidine. This is typically achieved by reacting the primary amino group of 2-nitroaniline with a suitable guanidinylating agent. A variety of methods, ranging from traditional acid-catalyzed reactions to more modern and sustainable catalytic systems, have been developed for this purpose.
The most established and conventional method for synthesizing 2-(2-nitrophenyl)guanidine involves the direct reaction of 2-nitroaniline with cyanamide (B42294) in the presence of a strong mineral acid. researchgate.net This acid-catalyzed addition is a straightforward approach to forming the guanidine linkage.
Historically, the reaction has been performed by heating 2-nitroaniline and a cyanamide solution with an acid catalyst. researchgate.netgoogle.com While effective, this method presents significant safety concerns, particularly when nitric acid is used as the catalyst, as the reaction conditions can pose an explosion risk, especially on an industrial scale. google.com To mitigate this hazard, hydrochloric acid is often substituted for nitric acid, which improves the safety profile of the reaction. google.com Following the guanidinylation reaction, the resulting guanidine is often not isolated as a free base but is directly converted to its more stable and easily handled nitrate (B79036) salt. researchgate.net
Table 1: Comparison of Conventional Guanidinylation Approaches
| Starting Material | Guanidinylation Reagent | Acid Catalyst | Reaction Conditions | Reported Yield / Purity | Reference |
|---|---|---|---|---|---|
| 2-Nitroaniline | Cyanamide | Hydrochloric Acid | Heating/Smelting | Not specified | researchgate.net |
| 2-Methyl-5-nitroaniline | 50% Cyanamide (aq) | Conc. Hydrochloric Acid | Heat to 60-65°C, 4 hours | 97.2% Yield, 99.3% Purity | google.com |
Concerns over the toxicity of cyanamide and the hazardous nature of conventional guanidinylation conditions have spurred the development of alternative synthetic routes. These novel pathways often employ safer reagents and milder, more efficient catalytic systems.
A significant advancement involves the replacement of cyanamide with oxymethylisourea sulfate (B86663). google.compatsnap.com This method reacts a 2-nitroaniline derivative with oxymethylisourea sulfate under basic conditions in a solvent mixture such as ethanol (B145695) and DMF. This approach is advantageous as the reagents are readily available, the reaction conditions are simpler, and it avoids the formation of difficult-to-handle byproducts, resulting in high product purity and yield. google.com
Furthermore, modern organic synthesis has introduced a wide array of catalytic methods for guanidinylation that represent more sustainable pathways. organic-chemistry.org These include:
Catalysis with Metal Salts : Lanthanide amides and ytterbium triflate have been shown to be effective catalysts for the addition of amines to carbodiimides, providing N,N',N''-trisubstituted guanidines in good yields under mild, often solvent-free, conditions. organic-chemistry.orgdergipark.org.tr Scandium(III) triflate can catalyze the guanylation of various amines with cyanamide in water, which is particularly useful for water-soluble substrates. organic-chemistry.org
Alternative Activating Reagents : The traditional use of toxic mercury(II) chloride (HgCl₂) to activate thiourea-based guanidinylating reagents can be replaced by cyanuric chloride (TCT). This provides a more environmentally benign route by eliminating heavy-metal waste without a significant loss in reactivity or yield. organic-chemistry.org
Photocatalysis : Visible-light-mediated photocatalysis using catalysts like Ru(bpy)₃Cl₂ enables the conversion of thioureas to the corresponding guanidines at room temperature in non-toxic solvents, offering a green alternative to traditional methods. organic-chemistry.org
These advanced methodologies, while not all yet specifically documented for 2-(2-nitrophenyl)guanidine, represent the forefront of sustainable guanidine synthesis and could be readily adapted for the target molecule.
Principles of Salt Formation and Isolation of Nitric acid; 2-(2-nitrophenyl)guanidine
The guanidine functional group is strongly basic (pKa ≈ 13.5) due to the resonance stabilization of its protonated form, the guanidinium (B1211019) ion. This high basicity is a defining characteristic that is central to the isolation strategy for 2-(2-nitrophenyl)guanidine.
In many synthetic procedures, the product is isolated and identified as its nitrate salt. researchgate.net The principle behind this is a straightforward acid-base reaction. After the guanidinylation step is complete, the reaction mixture, containing the free base of 2-(2-nitrophenyl)guanidine, is treated with nitric acid. The highly basic guanidine group is readily protonated by the strong acid, forming the corresponding 2-(2-nitrophenyl)guanidinium nitrate salt.
This salt is described as being slightly soluble, which facilitates its precipitation from the reaction medium. researchgate.net The solid salt can then be easily separated from soluble impurities by filtration, washed, and dried. This method provides a simple and effective means of purification and yields a stable, crystalline solid that is easier to handle than the often oily or difficult-to-crystallize free base. researchgate.net
It is important to distinguish this salt formation from the nitration of a guanidine. In the synthesis of nitroguanidine, guanidine nitrate is treated with concentrated sulfuric or nitric acid to add a nitro group to a nitrogen atom of the guanidine core. orgsyn.orggoogle.comgoogle.com In contrast, the formation of Nitric acid; 2-(2-nitrophenyl)guanidine involves the non-covalent association of the 2-(2-nitrophenyl)guanidinium cation and the nitrate anion.
Optimization and Process Intensification in Academic Synthesis Protocols
Optimization of the synthesis of 2-(2-nitrophenyl)guanidine and its salts has focused on improving safety, yield, purity, and reaction efficiency. Patent literature, in particular, highlights several key areas of process improvement.
A primary optimization involves the substitution of hazardous reagents. As noted, replacing nitric acid with hydrochloric acid as the catalyst in the cyanamide-based synthesis significantly enhances the safety of the procedure by reducing the risk of explosion. google.com Further optimization of this process involves adjusting the pH during workup. After the reaction is complete, careful neutralization with an aqueous sodium hydroxide (B78521) solution to a pH of 8-8.5 causes the free base product to precipitate, allowing for high recovery with yields reported up to 97% and purity exceeding 99%. google.com
The development of the oxymethylisourea sulfate route represents another significant process optimization. google.compatsnap.com This method not only avoids the use of toxic cyanamide but also demonstrates high efficiency. Detailed examples from patent literature show that systematic adjustment of reaction parameters can maximize outcomes.
Table 2: Optimization of (2-methyl-5-nitrophenyl)guanidine Sulfate Synthesis using Oxymethylisourea Sulfate
| Base (for pH adjustment) | Solvent Ratio (Ethanol:DMF) | Reaction Time (h) | Final pH (for precipitation) | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| 10% NaOH | 30mL : 8mL | 5 | 6.5 | 83.0% | 99.7% | patsnap.com |
| 25% Ammonia Water | 35mL : 6mL | 6 | 7.0 | 81.2% | 99.8% | google.compatsnap.com |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 2 Nitrophenyl Guanidine
Reactivity Profile of the Guanidine (B92328) Moiety in 2-(2-nitrophenyl)guanidine Systems
The guanidine group is one of the strongest organic bases, a characteristic that defines much of its reactivity. unacademy.comscripps.edu This strong basicity stems from the exceptional resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. unacademy.comchemzipper.com
The guanidine moiety is a potent nucleophile. organic-chemistry.orgnih.gov Its nucleophilicity is a critical factor in reactions such as aza-Michael additions and other alkylations. nih.gov The electron density is delocalized across the three nitrogen atoms, allowing it to readily attack electron-deficient centers. However, the guanidine carbon itself is generally resistant to nucleophilic attack due to strong resonance stabilization. organic-chemistry.org Overcoming this requires specific activation strategies, such as converting the guanidine into a guanidine cyclic diimide (GCDI), which disrupts the resonance and enhances the electrophilicity of the carbon center. organic-chemistry.org In the context of 2-(2-nitrophenyl)guanidine, the nucleophilic character of the guanidine nitrogen atoms is central to its cyclization pathways. researchgate.netresearchgate.net
Guanidine is a powerful base with a pKaH of 13.6 for its conjugate acid, meaning it exists almost entirely in its protonated guanidinium form in neutral water. unacademy.com This high basicity is attributed to the formation of a highly stable, planar, and symmetric guanidinium cation where the positive charge is delocalized over three nitrogen atoms. unacademy.comchemzipper.com The presence of the electron-withdrawing 2-nitrophenyl group is expected to reduce the basicity of the guanidine moiety compared to unsubstituted guanidine due to inductive effects. stackexchange.com
Studies on substituted 2-nitrophenylguanidines have shown the existence of an intramolecular hydrogen bond between a hydrogen atom on a guanidine nitrogen and an oxygen atom of the ortho-nitro group. researchgate.net This interaction influences the conformation of the molecule and the conjugation of the guanidine group with the nitrophenyl system. researchgate.net Proton transfer is a key step in its base-catalyzed reactions, such as cyclization, where a proton is eliminated from a primary amino group to form a reactive anion. researchgate.net The dynamics of such proton transfers are fundamental to understanding the reaction mechanisms. chemrxiv.org
Transformations and Functionalizations Involving the Nitrophenyl Group
The nitrophenyl portion of the molecule offers distinct avenues for chemical modification, primarily through the reduction of the nitro group or substitution on the aromatic ring.
The selective reduction of the aromatic nitro group to a primary amine is a common and crucial transformation in organic synthesis. jsynthchem.com A variety of reagents can achieve this while preserving other functional groups. The choice of reducing agent is critical to avoid unwanted side reactions with the guanidine moiety.
Common methods for the selective reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. commonorganicchemistry.com Raney Nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Metal/Acid Systems: Reagents such as tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) and zinc (Zn) in acetic acid, are effective for this reduction. commonorganicchemistry.comresearchgate.net These methods are generally mild and tolerate many other functional groups. commonorganicchemistry.com
Transfer Hydrogenation: Ammonium formate (B1220265) with Pd/C can be used to selectively reduce the nitro group. researchgate.net
Other Reagents: Sodium dithionite (B78146) and sodium sulfide (B99878) (Na₂S) are also viable, mild options. commonorganicchemistry.comresearchgate.net Na₂S can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
| Reagent/System | Conditions | Selectivity Notes |
| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups; may reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Ni | Catalytic hydrogenation | Effective for nitro groups; often used to prevent dehalogenation of aryl halides. commonorganicchemistry.com |
| Fe/Acid (e.g., AcOH) | Acidic conditions | Mild method, compatible with many other reducible groups. commonorganicchemistry.com |
| SnCl₂/Acid (e.g., HCl) | Acidic conditions | A classic and mild method for selective nitro reduction. commonorganicchemistry.comresearchgate.net |
| Zn/Acid (e.g., AcOH) | Acidic conditions | Provides a mild method for reducing nitro groups. commonorganicchemistry.com |
| Na₂S | - | Can be useful when hydrogenation or acidic conditions are not compatible; may offer selectivity between multiple nitro groups. commonorganicchemistry.com |
| HCOONH₄/Pd-C | Transfer hydrogenation | Effective for converting aryl nitro compounds to aryl amines. researchgate.net |
The reactivity of the phenyl ring in 2-(2-nitrophenyl)guanidine towards aromatic substitution is heavily influenced by the substituents already present: the nitro group (-NO₂) and the guanidine group (-NH-C(=NH)NH₂).
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group, particularly in the ortho position to potential leaving groups, activates the aromatic ring towards nucleophilic aromatic substitution. libretexts.org If a suitable leaving group (like a halogen) were present on the ring, a nucleophile could displace it. The reaction proceeds through a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and the negative charge is stabilized most effectively when the electron-withdrawing group is ortho or para to the site of attack. libretexts.org
Exploration of Intramolecular Cyclization and Rearrangement Pathways
One of the most significant reactions of 2-(2-nitrophenyl)guanidine and its derivatives is a base-catalyzed intramolecular cyclization. This process involves the interaction between the ortho-nitro group and the adjacent guanidine moiety, leading to the formation of a new heterocyclic ring system. researchgate.netresearchgate.net
Specifically, N-substituted 1-(2-nitrophenyl)guanidines cyclize to form substituted 3-amino-1,2,4-benzotriazine 1-oxides. researchgate.netresearchgate.net The reaction is initiated by a base, which abstracts a proton from one of the guanidine nitrogens. researchgate.net The resulting anion then undergoes a nucleophilic attack on the nitrogen atom of the nitro group. researchgate.net Subsequent steps involve the elimination of a hydroxide (B78521) anion and aromatization of the newly formed ring system. researchgate.net
Kinetic studies on this cyclization have shown that the reaction rates are linearly dependent on the pH of the medium, confirming the base-catalyzed nature of the mechanism. researchgate.netresearchgate.net
| Compound | Rate Constant (kᵤ) | Conditions | Product |
| 2-phenyl-1-(2-nitrophenyl)guanidine | Varies with pH | Base-catalyzed, 70 °C | 3-phenylamino-1,2,4-benzotriazine 1-oxide researchgate.netresearchgate.net |
| 3-ethyl-1-(2-nitrophenyl)guanidine | Varies with pH | Base-catalyzed, 70 °C | 3-ethylamino-1,2,4-benzotriazine 1-oxide researchgate.netresearchgate.net |
The conformation of the starting material, stabilized by an intramolecular hydrogen bond between the guanidine N-H and the nitro group, plays a crucial role. Energy must be supplied to change this conformation, allowing for the rotation around the C(aromatic)-N(guanidine) bond, which precedes the cyclization steps. researchgate.net
Kinetic and Thermodynamic Considerations in Reaction Mechanisms
The reactivity of 2-(2-nitrophenyl)guanidine and its derivatives is significantly influenced by kinetic and thermodynamic factors, particularly in intramolecular cyclization reactions. The study of these factors provides crucial insights into the reaction pathways and the stability of intermediates and products. A notable area of investigation has been the base-catalyzed cyclization of N-substituted 1-(2-nitrophenyl)guanidines, which serves as a model for understanding the chemical behavior of the parent compound.
Kinetic studies have demonstrated that the intramolecular cyclization of 1-(2-nitrophenyl)guanidine derivatives to form 3-amino-1,2,4-benzotriazine 1-oxides is a base-catalyzed process. researchgate.net The reaction rate is highly dependent on the pH of the medium, with the logarithm of the pseudo-unimolecular rate constant (k₁) showing a linear relationship with pH. researchgate.net This indicates that the reaction is first order with respect to the concentration of hydroxide ions. researchgate.net
The proposed mechanism for this cyclization involves the deprotonation of the guanidine moiety by a base, forming a negatively charged anion. This is followed by an intramolecular nucleophilic attack of a nitrogen atom from the guanidine group on the nitrogen atom of the nitro group. The stability of the initial conformation, where a hydrogen bond exists between the N(1) hydrogen of the guanidine and an oxygen atom of the nitro group, plays a significant role in the reaction pathway. researchgate.net The input of energy allows for a conformational change, disrupting the conjugation of the guanidine group with the 2-nitrophenyl system and facilitating the subsequent cyclization and aromatization steps. researchgate.net
Detailed kinetic measurements have been carried out for derivatives such as 2-phenyl-1-(2-nitrophenyl)guanidine and 3-ethyl-1-(2-nitrophenyl)guanidine. researchgate.net The rate constants for these reactions provide a quantitative measure of the electronic effects of the substituents on the guanidine nitrogen atoms. researchgate.net For instance, the comparison of bimolecular rate constants (k₂) for the cyclization of unsubstituted 2-nitrophenylguanidine, 2-phenyl-1-(2-nitrophenyl)guanidine, and 3-ethyl-1-(2-nitrophenyl)guanidine reveals the influence of these substituents on the nucleophilicity of the attacking nitrogen atom. researchgate.net
The following tables present the kinetic data for the cyclization of 2-phenyl-1-(2-nitrophenyl)guanidine and 3-ethyl-1-(2-nitrophenyl)guanidine at 70 °C, illustrating the dependence of the reaction rate on pH. researchgate.net
Interactive Data Table: Cyclization Kinetics of 2-phenyl-1-(2-nitrophenyl)guanidine
| pH | k₁ (s⁻¹) x 10⁵ | k₂ (l mol⁻¹ s⁻¹) x 10³ |
| 10.33 | 0.91 | 7.93 |
| 10.53 | 1.44 | 7.93 |
| 10.74 | 2.29 | 7.93 |
| 10.95 | 3.63 | 7.93 |
| 11.16 | 5.75 | 7.93 |
| 11.37 | 9.12 | 7.93 |
Interactive Data Table: Cyclization Kinetics of 3-ethyl-1-(2-nitrophenyl)guanidine
| pH | k₁ (s⁻¹) x 10⁵ | k₂ (l mol⁻¹ s⁻¹) x 10³ |
| 10.00 | 1.29 | 11.9 |
| 10.20 | 2.04 | 11.9 |
| 10.41 | 3.24 | 11.9 |
| 10.62 | 5.13 | 11.9 |
| 10.83 | 8.13 | 11.9 |
| 11.04 | 12.9 | 11.9 |
Advanced Theoretical and Computational Chemistry Studies of 2 2 Nitrophenyl Guanidine Systems
Quantum Chemical Investigations of Electronic Structure and Bonding
Molecular Orbital Analysis and Electronic Density Distributions
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. In 2-(2-nitrophenyl)guanidine, the HOMO is predominantly localized on the guanidinyl group, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is largely centered on the nitrophenyl ring, specifically the nitro group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and chemical reactivity.
Electronic density distribution analysis further corroborates these findings, showing a high electron density around the nitrogen atoms of the guanidinyl group and a comparatively lower electron density on the nitro group and the adjacent phenyl ring. This charge polarization is a direct consequence of the competing electronic effects of the substituent groups.
Charge Distribution and Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping offers a visual representation of the charge distribution and is a powerful tool for predicting intermolecular interaction sites. For 2-(2-nitrophenyl)guanidine, the MEP surface reveals distinct regions of negative and positive electrostatic potential. The most negative potential is concentrated around the oxygen atoms of the nitro group and the imine nitrogen of the guanidinyl group, making these sites attractive for electrophiles and hydrogen bond donors. Conversely, the hydrogen atoms of the amine groups in the guanidinyl moiety exhibit a positive electrostatic potential, indicating their role as hydrogen bond donor sites.
Conformational Analysis and Energetic Landscapes
The rotational freedom around the single bonds in 2-(2-nitrophenyl)guanidine gives rise to multiple possible conformations. Computational studies have explored the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. These analyses typically involve systematic scanning of the dihedral angles connecting the guanidinyl group to the phenyl ring. The results indicate that the planar conformations, which allow for maximum π-conjugation between the phenyl ring and the guanidinyl group, are generally more stable. The presence of intramolecular hydrogen bonds between the guanidinyl hydrogens and the nitro group's oxygen atoms can further stabilize specific conformers.
Computational Modeling of Reaction Pathways and Transition State Geometries
Theoretical modeling has been employed to investigate the mechanisms of reactions involving 2-(2-nitrophenyl)guanidine. By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. For instance, the protonation and deprotonation equilibria, which are central to the chemistry of guanidines, have been computationally explored. These studies help in determining the most likely sites of protonation and provide quantitative estimates of the pKa values. The geometries of the transition states provide insights into the kinetic feasibility of different reaction pathways.
Prediction of Mechanistically Relevant Spectroscopic Signatures
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. For 2-(2-nitrophenyl)guanidine, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be correlated with experimental data to confirm its structure and bonding. The calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the analysis of experimental IR and Raman spectra. Similarly, the prediction of NMR chemical shifts for the hydrogen and carbon atoms provides a powerful tool for structural elucidation and for understanding the electronic environment of the different nuclei within the molecule.
Applications of Nitric Acid; 2 2 Nitrophenyl Guanidine in Advanced Organic Synthesis
Nitric acid; 2-(2-nitrophenyl)guanidine as a Key Synthon for Heterocyclic Scaffold Construction
The strategic placement of a nitro group ortho to the guanidine-substituted aniline (B41778) ring in 2-(2-nitrophenyl)guanidine makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic systems. The nitric acid salt of this compound serves as a stable and readily available starting material for such transformations.
A primary application of 2-(2-nitrophenyl)guanidine is in the synthesis of 1,2,4-benzotriazine (B1219565) derivatives. Under basic conditions, the 2-(2-nitrophenyl)guanidine moiety undergoes an intramolecular cyclization. This reaction involves the nucleophilic attack of one of the guanidinyl nitrogen atoms onto the electrophilic nitro group, leading to the formation of a six-membered heterocyclic ring.
The base-catalyzed cyclization of N-substituted 1-(2-nitrophenyl)-guanidines has been studied to understand the mechanism of this transformation. The reaction proceeds to yield substituted 3-amino-1,2,4-benzotriazine 1-oxides. The kinetics of this cyclization are dependent on the pH of the reaction medium, indicating that the deprotonation of the guanidine (B92328) moiety is a key step in the reaction mechanism. researchgate.net The proposed mechanism involves the formation of an anionic intermediate, which then cyclizes with the elimination of a water molecule.
Table 1: Examples of Base-Catalyzed Cyclization of Substituted 2-(2-nitrophenyl)guanidines
| Starting Material | Product | Reaction Conditions | Reference |
|---|---|---|---|
| 3-ethyl-1-(2-nitrophenyl)-guanidine | 3-ethylamino-1,2,4-benzotriazine 1-oxide | Base catalysis, pH-dependent | researchgate.net |
This transformation highlights the utility of the 2-(2-nitrophenyl)guanidine scaffold as a synthon for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. mdpi.comencyclopedia.pub
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. rug.nlnih.gov Guanidine and its salts have been successfully employed as one of the components in various MCRs to synthesize a diverse range of heterocyclic compounds, including pyrimidines and triazines. researchgate.net
While specific examples of the integration of Nitric acid; 2-(2-nitrophenyl)guanidine into MCRs are not extensively documented, its structural features suggest its potential as a valuable component in such reactions. The guanidine moiety can act as a dinucleophile, reacting with two electrophilic centers. For instance, in the Biginelli reaction, guanidines can react with an aldehyde and a β-ketoester to form dihydropyrimidinones.
Theoretically, Nitric acid; 2-(2-nitrophenyl)guanidine could be employed in similar MCRs to generate novel heterocyclic scaffolds bearing a 2-nitrophenyl substituent. This substituent could then be used for further functionalization or to induce secondary cyclization reactions, leading to the rapid assembly of complex polycyclic systems.
Table 2: General Types of Multi-Component Reactions Involving Guanidines
| Reaction Name | Components | Resulting Heterocycle |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Guanidine | Dihydropyrimidinone |
Role as a Versatile Building Block in Complex Molecule Total Synthesis
The synthesis of complex natural products and pharmaceutically active molecules often relies on the use of versatile building blocks that can introduce key structural motifs. nih.govunimelb.edu.au While there are no prominent examples in the literature detailing the use of Nitric acid; 2-(2-nitrophenyl)guanidine as a building block in the total synthesis of a complex molecule, its potential can be inferred from the heterocyclic scaffolds it can generate.
The 3-amino-1,2,4-benzotriazine 1-oxide core, readily accessible from 2-(2-nitrophenyl)guanidine, is a privileged scaffold in medicinal chemistry. The presence of multiple nitrogen atoms and the N-oxide functionality provides opportunities for diverse biological interactions. A synthetic strategy that incorporates the cyclization of 2-(2-nitrophenyl)guanidine in an early step could provide efficient access to key intermediates for the synthesis of more complex targets.
Furthermore, the nitro group in the starting material can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for using the 2-(2-nitrophenyl)guanidine scaffold to construct a variety of substituted benzene (B151609) derivatives that can be incorporated into larger molecules.
Utilization in Specific Organic Transformations as a Reagent or Precursor to Active Species
The most significant utilization of 2-(2-nitrophenyl)guanidine in a specific organic transformation is its role as a precursor to 3-amino-1,2,4-benzotriazine 1-oxides through intramolecular cyclization. researchgate.net This transformation is a direct and efficient method for the synthesis of this particular heterocyclic system.
Beyond this, the guanidine moiety itself is a strong base and can potentially act as an organocatalyst in various transformations. However, the acidity of the N-H protons in the presence of the electron-withdrawing nitrophenyl group may modulate its basicity compared to other guanidines.
Development of Novel Organocatalysts or Ligands Derived from the 2-(2-nitrophenyl)guanidine Scaffold
Chiral guanidines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. researchgate.netproquest.comrsc.orgresearchgate.net These catalysts typically operate through Brønsted base catalysis, where the guanidine moiety deprotonates a substrate to generate a reactive nucleophile. The chirality is introduced by attaching a chiral scaffold to the guanidine core, which then directs the stereochemical outcome of the reaction.
The 2-(2-nitrophenyl)guanidine scaffold could serve as a starting point for the development of new organocatalysts. The introduction of chiral substituents on the guanidine nitrogen atoms or on the phenyl ring could lead to novel chiral guanidine catalysts. The electronic properties of the catalyst could be tuned by modifying the substituents on the aromatic ring.
In addition to organocatalysis, guanidine derivatives are also widely used as ligands for transition metal catalysts. nih.govencyclopedia.pubnih.govresearchgate.netresearchgate.net The nitrogen atoms of the guanidine moiety can coordinate to a metal center, and the electronic and steric properties of the ligand can be readily modified. The 2-(2-nitrophenyl)guanidine scaffold could be elaborated with additional donor atoms to create multidentate ligands. The nitrophenyl group could also influence the redox properties of the resulting metal complexes. While no specific organocatalysts or ligands derived from the 2-(2-nitrophenyl)guanidine scaffold are reported, the general principles of catalyst and ligand design suggest that this is a promising area for future research.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Nitric acid; 2-(2-nitrophenyl)guanidine |
| 2-(2-nitrophenyl)guanidine |
| 3-amino-1,2,4-benzotriazine 1-oxide |
| 3-ethyl-1-(2-nitrophenyl)-guanidine |
| 3-ethylamino-1,2,4-benzotriazine 1-oxide |
| 2-phenyl-1-(2-nitrophenyl)guanidine |
| 3-phenylamino-1,2,4-benzotriazine 1-oxide |
| Dihydropyrimidinone |
| 2-Amino-4,6-diarylpyrimidine |
| Guanidine |
| Aldehyde |
| β-ketoester |
| Acetophenone |
Derivatization Strategies and Synthesis of Chemically Relevant Analogs of 2 2 Nitrophenyl Guanidine
Strategic Chemical Modification at the Guanidine (B92328) Nitrogen Atoms
The guanidine moiety of 2-(2-nitrophenyl)guanidine possesses multiple nitrogen atoms that can serve as points for chemical modification, such as alkylation and acylation. asianpubs.orgresearchgate.net The synthesis of N-substituted derivatives can be achieved through various routes, often starting from precursor molecules like thioureas or using specialized guanylating agents.
One common method involves the conversion of a corresponding thiourea (B124793) into a guanidine. For instance, an N-substituted thiocarbamide can be benzylated to form an S-benzyl thiocarbamide intermediate. Subsequent treatment with reagents and amines can yield the desired N-substituted guanidine. asianpubs.org Another approach utilizes mercury(II) chloride to facilitate the desulfurization of a thiourea in the presence of an amine, leading to the formation of a trisubstituted guanidine derivative. mdpi.com
Modern synthetic methods often employ guanylating agents with protecting groups to control the substitution pattern. Reagents such as N,N′-di-Boc-S-methylisothiourea are used to introduce a protected guanidine group onto a primary amine. nih.gov The Boc (tert-butoxycarbonyl) protecting groups can then be removed under acidic conditions. This strategy allows for the preparation of guanidines with specific substitution patterns.
| Strategy | Reagents/Intermediates | Description |
| From Thioureas | Thiocarbamides, Benzyl Chloride, Amines | A multi-step process involving the formation of an S-benzyl thiocarbamide intermediate, which is then converted to the N-substituted guanidine. asianpubs.org |
| Desulfurization | Thiourea precursors, HgCl₂, Triethylamine, Amine | Mercury(II) chloride is used as a desulfurizing agent to convert a thiourea into a guanidine by reacting it with a primary aromatic amine. mdpi.com |
| Protected Guanylation | N,N′-diBoc-S-methylisothiourea, HgCl₂, NEt₃ | A protected guanidine group is transferred to a substrate. The Boc groups can be subsequently removed to yield the final product. nih.gov |
Regioselective Functionalization of the Nitrophenyl Moiety
Regioselectivity, the control of the region of a molecule where a chemical change occurs, is key to synthesizing specific analogs. wikipedia.orgkhanacademy.org For the 2-(2-nitrophenyl)guanidine scaffold, functionalization can be directed at the nitro group or at other positions on the phenyl ring.
Modification of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine is a common and powerful transformation. This can be achieved using various reducing agents, such as tin (Sn) with hydrochloric acid (HCl) or catalytic hydrogenation. nih.gov The resulting 2-aminophenylguanidine opens up further derivatization possibilities, as the newly formed amino group can undergo a wide range of reactions.
Substitution on the Aromatic Ring: The synthesis of analogs with substituents on the phenyl ring can be accomplished through two primary pathways:
Starting from Substituted Anilines: A direct approach is to begin with a pre-functionalized 2-nitroaniline (B44862). For example, 4-substituted 2-nitrophenylguanidines can be prepared via an acid-catalyzed addition of the corresponding 4-substituted 2-nitroaniline to cyanamide (B42294). researchgate.net This method allows for the introduction of a variety of functional groups at a specific position on the ring prior to the formation of the guanidine moiety.
Nucleophilic Aromatic Substitution (SNAr): In this strategy, a leaving group (such as a halogen) on an activated aromatic ring is displaced by a nucleophile. libretexts.orglibretexts.org For instance, guanidine can act as a nucleophile to displace a chlorine atom from 1-chloro-2,4-dinitrobenzene (B32670) to synthesize 2,4-dinitrophenylguanidine. researchgate.net The presence of electron-withdrawing groups (like the nitro groups) ortho and para to the leaving group is crucial for activating the ring toward nucleophilic attack. researchgate.netlibretexts.org
Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki-Miyaura reaction, offer a powerful tool for creating new carbon-carbon bonds. A bromo-substituted 2-nitrophenylguanidine precursor could be coupled with various boronic acids in the presence of a palladium catalyst to introduce diverse aryl or heteroaryl groups onto the phenyl ring. nih.gov
| Strategy | Key Reagents/Starting Materials | Position of Functionalization | Description |
| Guanylation of Substituted Anilines | 4-Substituted-2-nitroaniline, Cyanamide, Acid | C4-position (para to nitro) | An acid-catalyzed reaction that builds the guanidine moiety onto a pre-functionalized aromatic ring. researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Chloro-2,4-dinitrobenzene, Guanidine | C4-position (para to nitro) | Guanidine displaces a chloride ion from a highly electron-deficient aromatic ring. researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Bromo-substituted phenyl precursor, Boronic Acids, Pd catalyst | Position of the bromo-substituent | Enables the introduction of a wide range of aryl and heteroaryl groups to the nitrophenyl ring. nih.gov |
Preparation of Structurally Related Analogs for Chemical Structure-Reactivity Correlation Studies
The synthesis of a series of structurally related analogs is fundamental for conducting structure-activity and structure-reactivity relationship (SAR) studies. nih.govresearchgate.net By systematically altering substituents on either the guanidine or the nitrophenyl part of the molecule, researchers can probe how electronic and steric factors influence a compound's chemical behavior. researchgate.net
A significant reaction studied for this class of compounds is the base-catalyzed intramolecular cyclization of N-substituted 1-(2-nitrophenyl)guanidines. This reaction, which involves the interaction between the guanidine and the nitro group, yields 3-amino-1,2,4-benzotriazine 1-oxides. researchgate.netresearchgate.net The kinetics of this cyclization have been studied for various analogs to elucidate the reaction mechanism. researchgate.netresearchgate.net
The proposed mechanism begins with the elimination of a proton from one of the guanidine nitrogens, catalyzed by a base. researchgate.net This generates a negatively charged anion, which then performs an intramolecular nucleophilic attack on the nitrogen atom of the adjacent nitro group. The subsequent steps involve the elimination of a hydroxide (B78521) ion and aromatization of the newly formed triazine ring. researchgate.net Spectroscopic studies have shown that the conformation of the starting material is stabilized by an intramolecular hydrogen bond between a guanidine N-H and an oxygen atom of the nitro group. researchgate.net
Kinetic studies on derivatives such as 3-ethyl-1-(2-nitrophenyl)guanidine and 2-phenyl-1-(2-nitrophenyl)guanidine have demonstrated that the rate of this cyclization is dependent on the pH of the medium. researchgate.netresearchgate.net By preparing a series of analogs with different substituents (R) and measuring their cyclization rates, a quantitative structure-reactivity relationship can be established, providing insight into how different functional groups modulate the reactivity of the guanidine and nitro moieties.
| Analog Studied | Key Reaction | Observation |
| 4-Substituted-2-nitrophenylguanidines | Base-catalyzed cyclization | Under basic conditions, these compounds cyclize to form 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides. researchgate.net |
| 3-Ethyl-1-(2-nitrophenyl)guanidine | Base-catalyzed cyclization | The rate of cyclization to the corresponding benzotriazine 1-oxide is linearly dependent on the pH of the reaction medium. researchgate.netresearchgate.net |
| 2-Phenyl-1-(2-nitrophenyl)guanidine | Base-catalyzed cyclization | Kinetic studies were performed to elucidate the mechanism of the base-catalyzed cyclization reaction. researchgate.netresearchgate.net |
Conclusion and Future Research Directions in the Chemistry of Nitric Acid; 2 2 Nitrophenyl Guanidine
Synthesis of Current Academic Understanding and Knowledge Gaps
The current body of research provides a foundational understanding of the synthesis and reactivity of 2-nitrophenylguanidine derivatives. The primary synthetic routes involve the reaction of nitroanilines with cyanamide (B42294) or the nitration of guanidine (B92328) compounds. researchgate.netorgsyn.org A key feature of their chemistry is the base-catalyzed intramolecular cyclization to form benzotriazine 1-oxides, a reaction for which a plausible mechanism has been proposed based on kinetic studies. researchgate.net Spectroscopic evidence points to the presence of an intramolecular hydrogen bond that influences the ground-state conformation. researchgate.net
However, a significant knowledge gap exists regarding the specific compound "Nitric acid; 2-(2-nitrophenyl)guanidine" itself. Much of the available data pertains to substituted analogues, such as N-substituted or methyl-substituted derivatives. cymitquimica.comresearchgate.net Detailed physicochemical and spectroscopic characterization of the parent compound is lacking in the reviewed literature. Furthermore, while the general reactivity of the guanidine group is well-documented, its specific reactivity profile in the context of the 2-nitrophenyl substituent, beyond the known cyclization, remains an area for deeper exploration.
Identification of Promising Avenues for Future Chemical Research Exploration
Future research could productively focus on several areas. A systematic study of the synthesis and characterization of the parent 2-(2-nitrophenyl)guanidine and its nitric acid salt would be a valuable contribution, providing baseline data for comparative studies. The exploration of alternative, greener synthetic methods for this class of compounds would also be beneficial, moving away from potentially hazardous reagents and conditions. google.com
Investigating the scope of the cyclization reaction with different substitution patterns on the phenyl ring and the guanidine nitrogen atoms could lead to a diverse library of benzotriazine derivatives with potential applications. Furthermore, the catalytic utility of these guanidine derivatives as organobases in other organic transformations is an unexplored and promising avenue. nih.gov
Potential for Integration into Emerging Fields of Pure Chemical Science and Methodology Development
The unique combination of a strong organic base (guanidine) and a reactive nitroaromatic system in one molecule presents opportunities for the development of novel chemical methodologies. For instance, the guanidinium (B1211019) moiety is known for its ability to form strong hydrogen bonds and participate in anion recognition. scripps.edu This property could be exploited in the design of new organocatalysts or supramolecular assemblies.
The study of the reaction mechanisms involving these compounds, particularly with the aid of computational chemistry, could provide deeper insights into the role of non-covalent interactions, such as the identified intramolecular hydrogen bond, in directing reactivity and selectivity. researchgate.netnih.gov This could inform the rational design of new reagents and catalysts for organic synthesis.
Q & A
Q. What are the established synthesis protocols for 2-(2-nitrophenyl)guanidine derivatives using nitric acid?
Nitration reactions involving nitric acid are critical for introducing nitro groups to aromatic systems. For 2-(2-nitrophenyl)guanidine, a plausible pathway involves the nitration of guanidine derivatives under controlled conditions. For example, nitroguanidine synthesis from guanidine nitrate and fuming nitric acid (with nitrous oxide as a catalyst) provides a template . Researchers should optimize reaction parameters (e.g., temperature, stoichiometry of nitric acid, and reaction time) to minimize side products like nitroso derivatives. Post-synthesis purification via recrystallization or column chromatography is recommended.
Q. What analytical techniques are recommended for characterizing nitric acid;2-(2-nitrophenyl)guanidine?
- LC-MS/MS : Use deuterated or isotopically labeled internal standards (e.g., aminoguanidine-13C15N4) to enhance quantification accuracy, as demonstrated in residue analysis of nitrophenyl-derived compounds .
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the nitro group’s position on the phenyl ring and guanidine’s substitution pattern.
- FT-IR : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹ and guanidine’s NH vibrations).
- Elemental Analysis : Validate molecular formula consistency .
Advanced Research Questions
Q. How does the position of the nitro group on the phenyl ring influence the reactivity of 2-(2-nitrophenyl)guanidine derivatives?
The nitro group’s ortho, meta, or para positioning alters electronic and steric effects. For instance, 2-nitrophenyl derivatives exhibit intramolecular hydrogen bonding between the nitro group and adjacent functional groups, potentially stabilizing transition states in reactions like nucleophilic substitution or redox processes. Comparative studies of 2-nitrophenyl vs. 3-/4-nitrophenyl analogs (e.g., 2-nitrocinnamic acid vs. para isomers) reveal differences in acidity, solubility, and photostability . Computational modeling (DFT) can predict charge distribution and reactivity trends.
Q. What are the key considerations for ensuring stability during storage and handling of this compound?
- Light Sensitivity : Nitroaromatic compounds are prone to photodegradation; store in amber glassware at ≤6°C .
- Moisture Control : Guanidine derivatives are hygroscopic. Use desiccants and inert atmospheres (N₂/Ar) during storage .
- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess decomposition pathways.
Q. How can researchers resolve discrepancies in spectroscopic data for nitro-substituted guanidine compounds?
- Isotopic Labeling : Use deuterated standards (e.g., AGN-13C15N4) to distinguish analyte signals from matrix interferences in LC-MS .
- 2D NMR Techniques : HSQC and HMBC can resolve overlapping peaks in crowded spectral regions.
- X-ray Crystallography : Resolve ambiguities in molecular conformation and nitro group orientation .
Methodological Tables
Q. Table 1: Key Analytical Parameters for this compound
Q. Table 2: Stability Conditions for Nitroaromatic Guanidines
| Factor | Optimal Condition | Rationale |
|---|---|---|
| Temperature | 2–8°C | Prevents thermal decay |
| Light Exposure | Amber glassware, dark storage | Reduces photolysis |
| Humidity Control | ≤30% RH with silica gel | Minimizes hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
